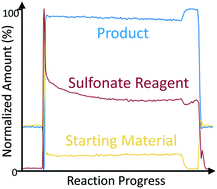Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development
Reaction Chemistry & Engineering Pub Date: 2022-03-31 DOI: 10.1039/D2RE00004K
Abstract
As flow processes are being increasingly utilized for development of active pharmaceutical ingredients (APIs), the importance of process analytical technology (PAT) in the pharmaceutical industry is growing. Here, we describe a variety of PAT tools (FTIR, on-line UPLC-MS, flow NMR) used in support of flow chemistry platforms at Pfizer as part of the Flexible API Supply Technology (FAST) initiative. A blend of qualitative and quantitative PAT approaches are described, with each method tailored to the specific aims of each individual platform. PAT is demonstrated to be beneficial for real-time process understanding and for rapid optimization of chemical reactions in the flow-chemistry space, reducing the need for off-line analytics and helping to accelerate development timelines.


Recommended Literature
- [1] Investigating the stable operating voltage for the MnFe2O4 Li-ion battery anode†
- [2] Cationic polymer-based plasmonic sensor array that discriminates proteins†
- [3] The hydrogen evolution reaction: from material to interfacial descriptors
- [4] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [5] A structural exploration of anisole accessed through extreme crystallisation conditions†
- [6] The argentimetric titration of halide and cyanide ions with dithizone as indicator
- [7] Contents list
- [8] Hydrochlorination of acetylene catalyzed by mesoporous carbon with hierarchical assembly of polyimide nanosheets†
- [9] Optimization for visible light photocatalytic water splitting: gold-coated and surface-textured TiO2 inverse opal nano-networks†
- [10] Ternary non-fullerene polymer solar cells with 13.51% efficiency and a record-high fill factor of 78.13%†










